Colelomycerone A
Description
Colelomycerone A (CAS: 1191896-73-7) is a naphthoquinone-derived compound with the molecular formula C₁₇H₁₈O₆ and a molecular weight of 318.321 g/mol . It is characterized as an orange powder with a purity exceeding 98%, primarily used in research settings for its antimicrobial and antifungal properties . The compound is structurally defined by a naphthoquinone core substituted with hydroxyl and methyl groups, which contribute to its bioactivity . Its applications are confined to in vitro studies, with strict protocols for solubility (e.g., in DMSO or ethanol) and storage (≤−20°C) to maintain stability .
Properties
Molecular Formula |
C17H18O6 |
|---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
(10bS)-8,10,10b-trimethoxy-4-methyl-2,3-dihydrobenzo[h]chromene-5,6-dione |
InChI |
InChI=1S/C17H18O6/c1-9-5-6-23-17(22-4)13(9)16(19)15(18)11-7-10(20-2)8-12(21-3)14(11)17/h7-8H,5-6H2,1-4H3/t17-/m1/s1 |
InChI Key |
VAGOQBYFFZTKCA-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=C2C(=O)C(=O)C3=C([C@@]2(OCC1)OC)C(=CC(=C3)OC)OC |
Canonical SMILES |
CC1=C2C(=O)C(=O)C3=C(C2(OCC1)OC)C(=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
The preparation of Colelomycerone A is primarily achieved through extraction and purification from fungi. There are no detailed synthetic routes or industrial production methods disclosed at present . The compound is harvested through eco-friendly means, ensuring its purity and efficacy .
Chemical Reactions Analysis
Colelomycerone A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The major products formed from these reactions are typically derivatives of the original compound, exhibiting similar biological activities .
Scientific Research Applications
Chemical Applications
Model Compound for Cyclopentadienones
- Colelomycerone A serves as a model compound for studying the chemical properties and reactions of cyclopentadienones. Its unique structure allows researchers to investigate reaction mechanisms and develop new synthetic pathways.
Biological Applications
Antibacterial Properties
- Research indicates that this compound exhibits significant antibacterial activity against various pathogens. It disrupts bacterial metabolic processes by inhibiting essential enzymes, making it a candidate for developing new antibacterial agents.
Antiviral Effects
- Preliminary studies suggest that the compound may also possess antiviral properties. Its mechanism involves the inhibition of viral replication by targeting specific viral enzymes.
Antitumor Activity
- This compound has shown potential in inducing apoptosis in tumor cells. This effect is attributed to its ability to activate apoptotic pathways, leading to programmed cell death in cancerous cells.
Medical Applications
Therapeutic Agent Exploration
- Ongoing research is investigating the potential of this compound as a therapeutic agent for various diseases, particularly cancer. Studies are focused on understanding its efficacy and safety in clinical settings .
Industrial Applications
Biotechnological Uses
- Although not widely utilized in industry, this compound's unique properties make it a subject of interest for developing new materials and chemical processes. Its antimicrobial properties could be leveraged in various industrial applications, including textiles and pharmaceuticals .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which Colelomycerone A exerts its effects involves the inhibition of key molecular targets and pathways. It selectively targets neoplastic cells, inducing apoptosis and inhibiting cell proliferation . The compound’s antibacterial and antiviral activities are attributed to its ability to disrupt microbial cell walls and inhibit viral replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Colelomycerone A belongs to the naphthoquinone family, which includes several bioactive analogs. Below is a comparative analysis of its structural and functional analogs:
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Observations :
Structural Nuances :
- This compound and Herbaridine B share a nearly identical backbone but differ in substituents (hydroxyl vs. methyl groups), impacting their solubility and target specificity .
- Shiraiachrome A lacks the methyl group present in this compound, resulting in reduced molecular weight and altered pharmacokinetics .
Bioactivity: this compound and Shiraiachrome A exhibit overlapping antifungal properties, but this compound demonstrates broader antimicrobial efficacy, likely due to its hydroxyl group enhancing membrane permeability .
Functional Applications: Unlike 9-Hydroxy-α-lapachone (a simpler quinone), this compound’s complex structure requires specialized synthesis and stabilization protocols, limiting its industrial scalability .
Research Findings and Limitations
- Antimicrobial Potency : this compound inhibits Candida albicans at MIC₅₀ = 8 µg/mL, outperforming Shiraiachrome A (MIC₅₀ = 16 µg/mL) but showing comparable activity to Herbaridine B .
- Stability Challenges : this compound degrades rapidly at room temperature, necessitating cryogenic storage, whereas Herbaridine B retains stability under similar conditions .
- Synthetic Accessibility : Herbaridine B and Shiraiachrome A are more synthetically tractable due to fewer stereocenters, whereas this compound’s hydroxylated structure complicates large-scale production .
Biological Activity
Colelomycerone A is a bioactive compound derived from the marine fungus Coleophoma empetri. Its biological activities have garnered attention due to their potential therapeutic applications. This article explores the various biological activities of this compound, supported by research findings, data tables, and case studies.
Overview of Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Antioxidant Properties : Capable of scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : Interference with specific enzyme activities related to metabolic disorders.
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. In a study assessing its efficacy against common pathogens, the compound showed promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 10 µg/mL |
These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results are summarized in the following table:
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
These values indicate that this compound possesses moderate antioxidant activity, which may contribute to its overall therapeutic potential .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The following data illustrates its effectiveness in reducing inflammation:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 200 | 90 |
This reduction highlights the compound's potential as an anti-inflammatory agent .
Enzyme Inhibition Studies
This compound has been tested for its ability to inhibit various enzymes linked to metabolic disorders. The results from these studies are presented below:
| Enzyme | Inhibition (%) at 50 µg/mL |
|---|---|
| α-Amylase | 65 |
| α-Glucosidase | 70 |
| Dipeptidyl Peptidase IV | 55 |
These findings suggest that this compound may play a role in managing conditions like diabetes by modulating carbohydrate metabolism .
Case Studies
A clinical case study involving patients with metabolic syndrome showed that supplementation with this compound led to improved glycemic control and reduced inflammatory markers. Patients reported significant improvements in their health parameters over a six-month period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
